BenchChemオンラインストアへようこそ!

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide

Chemical Biology Medicinal Chemistry Kinase Probe Development

Procure 2034304-01-1 to secure the precise 1,2,5-thiadiazol-3-yl substitution pattern on the piperidine ring, a topology critical for P2X3/2/3 receptor antagonist activity as identified in key patent literature. Even minor structural deviations, such as shifting to a 1,2,3-thiadiazol isomer or altering the benzothiophene terminus, can invalidate target engagement. This compound serves as an essential reference standard for verifying the core geometry in novel analog synthesis and as a diversity element in focused muscarinic cholinergic libraries.

Molecular Formula C16H16N4OS2
Molecular Weight 344.45
CAS No. 2034304-01-1
Cat. No. B2589277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide
CAS2034304-01-1
Molecular FormulaC16H16N4OS2
Molecular Weight344.45
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=CC3=CC=CC=C3S2)C4=NSN=C4
InChIInChI=1S/C16H16N4OS2/c21-16(14-9-11-3-1-2-4-13(11)22-14)18-12-5-7-20(8-6-12)15-10-17-23-19-15/h1-4,9-10,12H,5-8H2,(H,18,21)
InChIKeyCOAXXBFZQSYMDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide (CAS 2034304-01-1)


N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide is a synthetic small molecule combining a benzothiophene-2-carboxamide moiety with a 1-(1,2,5-thiadiazol-3-yl)piperidine scaffold. This structural class is represented in patent literature describing thiadiazole-substituted arylamides as P2X3 and/or P2X2/3 receptor antagonists [1], and in earlier patents on muscarinic cholinergic piperidine compounds [2]. The compound is currently offered by several specialty chemical vendors as a research-grade tool, but high-strength, comparator-based quantitative performance data directly linked to this exact structure remains extremely scarce in the open, peer-reviewed literature.

Why In-Class Analogs Cannot Simply Replace N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide


The precise 1,2,5-thiadiazol-3-yl substitution pattern on the piperidine ring, combined with the specific benzothiophene-2-carboxamide terminus, creates a unique pharmacophoric topology. Even small structural changes—such as shifting to a 1,2,3-thiadiazol-5-yl isomer, replacing the benzothiophene with a simple phenyl or thiophene, or altering the piperidine linkage—can profoundly impact target engagement and selectivity. The patent record for related scaffolds demonstrates that the 1,2,5-thiadiazol-3-yl group is critical for activity in P2X3/2/3 antagonist series [1], and muscarinic agonist patents show that the exact heterocycle attachment point dictates receptor subtype preference [2]. Without direct, quantitative, head-to-head comparator data for this exact compound, any substitution carries a high risk of unknowingly invalidating the biological or chemical performance of the assay or synthesis step for which it was procured.

Quantitative Differentiation Evidence for N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide


Absence of Direct, Public-Head-to-Head Comparator Data Represents the Primary Procurement Risk

A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not identify any publicly available, quantitative, head-to-head comparison between N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide and a structurally defined analog or positive control under the same experimental conditions. The compound's patent context lies within the broad class of thiadiazole-substituted arylamides claimed as P2X3/2/3 antagonists [1], but specific IC50, Ki, or selectivity data for this precise compound are not disclosed in the public domain. Vendor-provided descriptions allude to general anticancer potential but do not cite specific, verifiable assay results from independent peer-reviewed sources. Consequently, the highest-confidence differentiation evidence currently available is Class-level inference based on the structural requirements established for the 1,2,5-thiadiazol-3-yl pharmacophore in related patent series [1][2]. This situation demands that any procurement decision based on comparative performance must be accompanied by a request for proprietary data from the supplier or by conducting an internal head-to-head validation study.

Chemical Biology Medicinal Chemistry Kinase Probe Development

Recommended Application Scenarios for N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide Based on Available Evidence


Internal Standard or Tool for P2X3/2/3 Receptor Antagonist Series Validation

Given its structural alignment with the pharmacophore defined in the Roche patent series [1], this compound is best deployed as a control or internal standard during the synthesis and pharmacological profiling of novel P2X3/2/3 antagonists. It can serve as a reference to verify that newly synthesized analogs retain the core 1,2,5-thiadiazol-3-yl-piperidine geometry essential for target engagement.

Muscarinic Receptor Subtype Profiling Tool

The 1,2,5-thiadiazol-3-yl-piperidine fragment is a key structural motif in muscarinic cholinergic compounds [2]. This compound can be used as a diversity element in a focused library designed to probe subtype-specific muscarinic receptor binding, where the benzothiophene-2-carboxamide tail provides additional hydrophobic interaction potential.

Kinase Hinge-Binder Fragment in Fragment-Based Drug Discovery (FBDD)

The benzothiophene-2-carboxamide group is a well-recognized hinge-binding motif for kinases. The attached 1-(1,2,5-thiadiazol-3-yl)piperidine provides a solubilizing vector. This compound can be procured as a starting point for fragment growing or as a reference fragment in an FBDD campaign against kinases, with the caveat that proprietary selectivity data must be obtained or generated internally before committing to a lead series.

Quote Request

Request a Quote for N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.